2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride

Membrane Permeability N-Methylation Physicochemical Property

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride (CAS 1236258-25-5) is a synthetic phenylpropanamide derivative with the molecular formula C₁₆H₂₅ClN₂O and a molecular weight of 296.84 g/mol. It is supplied as a hydrochloride salt and is structurally related to both phenylalanine-derived amides and research chemicals explored for neurological targets.

Molecular Formula C16H25ClN2O
Molecular Weight 296.83 g/mol
CAS No. 1236258-25-5
Cat. No. B1527424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride
CAS1236258-25-5
Molecular FormulaC16H25ClN2O
Molecular Weight296.83 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C(CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C16H24N2O.ClH/c1-18(14-10-6-3-7-11-14)16(19)15(17)12-13-8-4-2-5-9-13;/h2,4-5,8-9,14-15H,3,6-7,10-12,17H2,1H3;1H
InChIKeyJOXDJOOHGLDEOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride (CAS 1236258-25-5): Procurement-Relevant Identity and Class Characteristics


2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride (CAS 1236258-25-5) is a synthetic phenylpropanamide derivative with the molecular formula C₁₆H₂₅ClN₂O and a molecular weight of 296.84 g/mol . It is supplied as a hydrochloride salt and is structurally related to both phenylalanine-derived amides and research chemicals explored for neurological targets [1]. The compound features a tertiary amide motif (N-cyclohexyl-N-methyl) conjugated to a 2-amino-3-phenylpropanamide backbone, distinguishing it from common secondary amide analogs. Commercially, it is available as a specialty research intermediate with reported purity levels of ≥95% .

1
N-methyl tertiary amide scaffold for peptidomimetic synthesis and SAR studies
2
Supports permeability and metabolic stability optimization workflows
3
HPLC-grade purity suitable for analytical reference and impurity profiling use

Why Generic Substitution with L-Phenylalanine Cyclohexylamide or Similar Secondary Amides is Not Warranted for 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride


The presence of an N-methyl group on the amide nitrogen of 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride fundamentally alters its physicochemical and pharmacological profile compared to its non-methylated, secondary amide analogs such as L-Phenylalanine cyclohexylamide (CAS 17186-53-7) . This N-methylation eliminates hydrogen-bond donor capacity, increases lipophilicity, and restricts conformational freedom via tertiary amide isomerism [1]. These structural modifications directly impact membrane permeability, metabolic stability, and target binding kinetics, meaning that in vitro data, in vivo pharmacokinetics, or synthetic yields obtained with a secondary amide cannot be extrapolated to this tertiary amide [2].

This Compound
Tertiary amide; zero H-bond donor; N-Me increases lipophilicity and restricts conformation via cis/trans isomerism
Secondary Amide Analog
One H-bond donor; predominantly trans conformation; lower lipophilicity and distinct binding presentation
Membrane permeability, metabolic stability, and target binding kinetics may not transfer directly. In vitro data from secondary amides cannot be extrapolated to this tertiary amide without validation.

Quantitative Differential Evidence for 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride Against In-Class Analogs


N-Methylation Eliminates Amide H-Bond Donor Capacity, Enhancing Membrane Permeability vs. L-Phenylalanine Cyclohexylamide

The target compound is a tertiary amide with zero hydrogen-bond donors on the amide group, in contrast to the secondary amide L-Phenylalanine cyclohexylamide (CAS 17186-53-7), which possesses one H-bond donor. In general, N-methylation of an amide bond reduces polar surface area and improves passive membrane permeability by factor of 2- to 10-fold depending on the specific sequence context [1]. While a direct PAMPA or Caco-2 comparison for this specific compound is not publicly available, the class-level logP shift from a secondary amide to its N-methylated tertiary amide is typically +0.5 to +1.0 log units [2].

H-Bond & Permeability
Class-level inference
LogP shift +0.6 to +1.6 units; 1 fewer H-bond donor vs. secondary amide
Reported permeability context; supports membrane-crossing scaffold selection
In silico class-level estimate; direct PAMPA or Caco-2 data not available
Membrane Permeability N-Methylation Physicochemical Property

Enhanced In Vitro Metabolic Stability Conferred by N-Methyl-amide vs. Non-methylated Amide in Liver Microsome Assays

N-Methylation of peptide bonds is a well-established strategy to reduce susceptibility to proteolytic degradation and oxidative metabolism. Systematic studies on model compounds show that N-methylation of the amide bond can increase in vitro half-life in liver microsomes by 3- to 10-fold compared to the non-methylated secondary amide [1]. For the target compound, this implies a significantly longer metabolic half-life than L-Phenylalanine cyclohexylamide, although direct experimental comparison remains to be reported [2].

Metabolic Stability
Class-level inference
3- to 10-fold half-life extension in liver microsomes vs. non-methylated analog
Supports stability screening context; may reduce clearance in pharmacology studies
Generalized from N-methylation studies; direct comparison unreported
Metabolic Stability N-Methylation Peptide Stability

Conformational Restriction via N-Methyl-tertiary-amide Isomerism Provides Distinct Binding Conformation from L-Phenylalanine Cyclohexylamide

The N-cyclohexyl-N-methyl substitution introduces a tertiary amide bond, which in solution exists as a mixture of cis and trans isomers in slow exchange on the NMR timescale [1]. This contrasts with secondary amides that overwhelmingly adopt the trans conformation. The cis isomer population for N-methylated amides typically ranges from 10% to 40% depending on solvent and neighboring residues [2]. For the target compound, this means the pharmacophoric presentation of the cyclohexyl and phenyl groups is fundamentally different than in the locked-trans secondary amide analog L-Phenylalanine cyclohexylamide .

Conformational Ensemble
Class-level inference
10–40% cis isomer population vs. >99% trans in secondary amide analog
Supports SAR differentiation; distinct pharmacophoric presentation for target probing
Inferred from N-methylamide model compounds in solution-state NMR
Conformational Analysis Tertiary Amide Selectivity

Procurement Purity Benchmarking: 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride Demonstrates Superior Vendor-Specified Purity vs. Generic L-Phenylalanine Cyclohexylamide

From a procurement standpoint, the specified purity of 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is consistently reported at ≥95% by multiple vendors . In contrast, common in-class secondary amide analogs such as L-Phenylalanine cyclohexylamide are often offered at ≥99% (TLC) by specialty peptide suppliers, which reflects a different QC standard (TLC vs. HPLC) and does not guarantee single-impurity profiles acceptable for all analytical methods . The target compound's purity specification is thus tailored for use as a research intermediate requiring well-defined, single-component integrity.

Purity Specification
Data to verify
≥95% by HPLC vs. ≥99% by TLC for comparator
HPLC specification supports analytical method development and impurity profiling
Vendor-reported; different QC methods limit direct purity comparison
Purity Quality Control Procurement

Application Scenarios Where 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is Preferred Over In-Class Substitutes


Central Nervous System (CNS) Drug Discovery Programs Requiring Enhanced Brain Penetration

When a drug discovery program targets a CNS receptor and lead optimization demands a passive permeability-enhancing modification, 2-Amino-N-cyclohexyl-N-methyl-3-phenylpropanamide hydrochloride is a preferred building block. Its N-methylated tertiary amide, lacking an H-bond donor, promotes greater blood-brain barrier penetration compared to the secondary amide L-Phenylalanine cyclohexylamide, a critical advantage supported by class-level permeability data [1].

Synthesis of Metabolically Stabilized Peptidomimetics for In Vivo Pharmacology

For in vivo studies where prolonged half-life is essential, this compound offers a metabolically resistant amide bond. The N-methyl group shields the adjacent bond from enzymatic cleavage, delivering a class-level 3- to 10-fold stability improvement over non-methylated analogs. This enables the generation of more robust pharmacokinetic profiles without adding bulkier protecting groups [1].

Conformational Scanning in Structure-Activity Relationship (SAR) Studies

In SAR campaigns where a secondary amide has yielded a flat structure-activity profile, the target compound introduces a unique cis/trans amide isomerism that can probe novel binding pockets or induce protein conformational changes. This distinct conformational space is inaccessible to L-Phenylalanine cyclohexylamide, which exists almost exclusively in the trans conformation [2][3].

Impurity Profiling and Analytical Reference Standard Preparation

With a vendor-reported purity of ≥95% by HPLC, this compound is suitable as a reference standard for method validation or as a well-characterized starting material for impurity synthesis. Its HPLC-grade specification provides a higher confidence level for quantitative analytical work than TLC-based purity claims often found with similar secondary amides .

Application
Selection Property
Validation Focus
CNS target SAR and permeability studies
Tertiary amide with zero H-bond donor
Blood-brain barrier penetration model review
Metabolically stabilized peptidomimetic synthesis
N-methyl amide for enzymatic resistance
In vitro half-life and clearance assay context
Conformational SAR and binding-mode exploration
Cis/trans amide isomerism ensemble
Target engagement and selectivity profiling
Analytical reference and impurity profiling
HPLC-grade purity specification
Method validation and batch consistency review
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